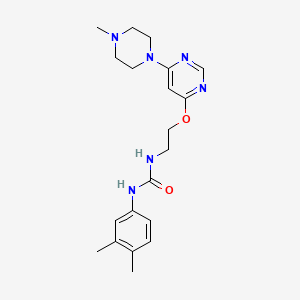
1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity : Research has explored the synthesis and reactivity of related compounds, including studies on the ring cleavage reactions of oxazine derivatives and the formation of various heterocyclic compounds via reactions with amines and other agents. For instance, Kinoshita et al. investigated the reactions of certain oxazine diones with amines under various conditions, yielding a range of products including pyrimidines and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Antibacterial and Anticancer Applications : Some studies have focused on synthesizing novel heterocyclic compounds containing pyrimidine derivatives for antibacterial and anticancer applications. For example, Azab, Youssef, and El-Bordany aimed to develop new heterocyclic compounds with a sulfonamido moiety as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Supramolecular Chemistry : Research on the dimerization of ureidopyrimidones via quadruple hydrogen bonding highlights the compound's relevance in supramolecular chemistry and its potential as a building block for developing complex molecular structures (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Synthetic Methodologies : Studies also delve into synthetic methodologies for creating pyrimidine derivatives with potential anticancer and anti-inflammatory activities. Rahmouni et al. described the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's versatility in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-15-4-5-17(12-16(15)2)24-20(27)21-6-11-28-19-13-18(22-14-23-19)26-9-7-25(3)8-10-26/h4-5,12-14H,6-11H2,1-3H3,(H2,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLHMAQBYCDAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2436299.png)

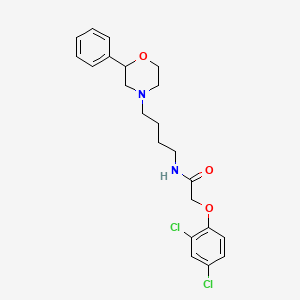

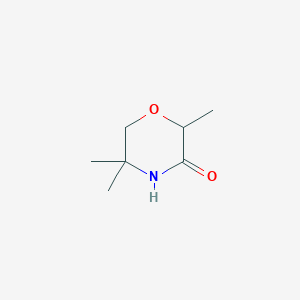
![N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2436308.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)
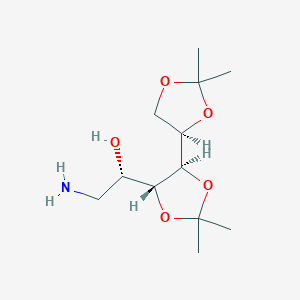
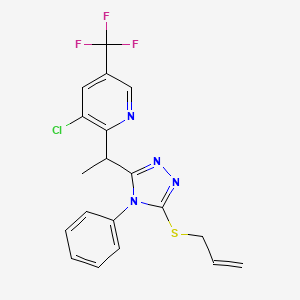
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)
![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2436319.png)
![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)
![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)